![molecular formula C17H20N2O3S B322317 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322317.png)
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]propanamide
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Overview
Description
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]propanamide is a chemical compound with the molecular formula C17H20N2O3S and a molecular weight of 332.4173 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]propanamide typically involves the reaction of 2,4-dimethylaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of cell division and growth, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}acetamide
- N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}butanamide
- N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}pentanamide
Uniqueness
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]propanamide stands out due to its specific molecular structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C17H20N2O3S/c1-4-17(20)18-14-6-8-15(9-7-14)23(21,22)19-16-10-5-12(2)11-13(16)3/h5-11,19H,4H2,1-3H3,(H,18,20) |
InChI Key |
SEBSIQKCHSVWGH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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